REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].O.Cl[C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][N:7]=1>CN(C)C=O>[CH3:1][N:2]([CH3:3])[C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1466 μL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by RP-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC=CC(=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.099 mmol | |
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |